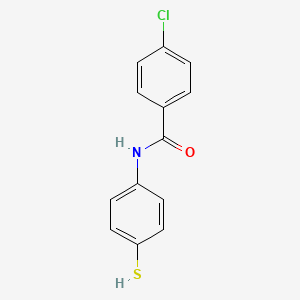
N'-(4-Bromobenzylidene)-4-bromobenzhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide is a hydrazone derivative containing bromine atoms Hydrazones are a class of organic compounds characterized by the structure R1R2C=N-NR3R4, synthesized from ketones and aldehydes by replacing the oxygen with a substituted hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide can be synthesized through a condensation reaction between 4-bromobenzaldehyde and 4-bromobenzhydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The process involves mixing equimolar amounts of the reactants in ethanol and heating the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and recrystallized from ethanol to obtain pure N’-(4-Bromobenzylidene)-4-bromobenzhydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(4-Bromobenzylidene)-4-bromobenzhydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazones with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other hydrazone derivatives.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral activities due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of N’-(4-Bromobenzylidene)-4-bromobenzhydrazide involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound binds to specific sites on proteins, such as human serum albumin, forming stable complexes. This binding process is primarily enthalpy-driven and occurs at specific binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(4-Bromobenzylidene)-2-hydroxybenzohydrazide: A hydrazone derivative with similar structural properties but different functional groups.
N’-(4-Bromobenzylidene)-4-fluoroaniline: Another hydrazone derivative with a fluorine atom instead of a bromine atom.
N’-(4-Bromobenzylidene)-4-methoxyaniline: A hydrazone derivative with a methoxy group instead of a bromine atom.
Uniqueness
N’-(4-Bromobenzylidene)-4-bromobenzhydrazide is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for various chemical transformations. The bromine atoms also contribute to its biological activity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C14H10Br2N2O |
|---|---|
Molekulargewicht |
382.05 g/mol |
IUPAC-Name |
4-bromo-N-[(Z)-(4-bromophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10Br2N2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9- |
InChI-Schlüssel |
ZIQLTMYBZYBOSC-MFOYZWKCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC=C(C=C2)Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)

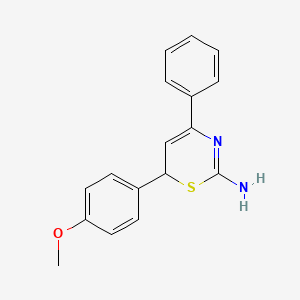
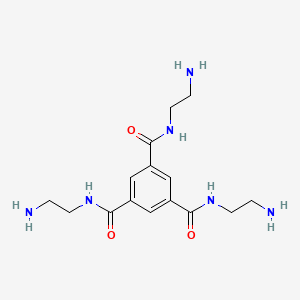


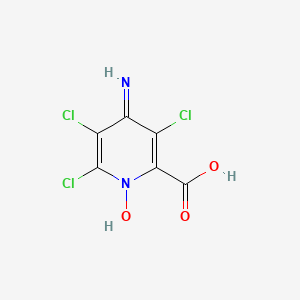
![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
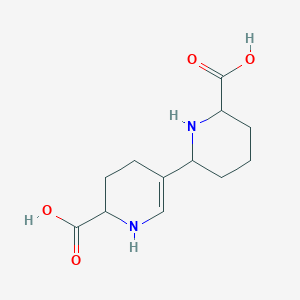
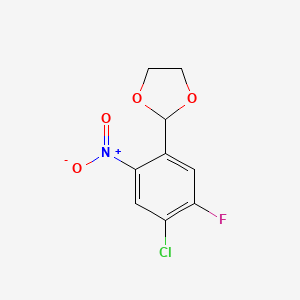
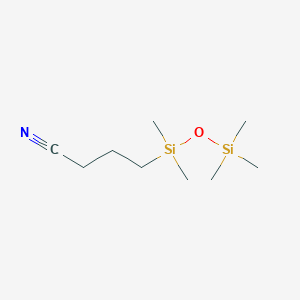
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
